Potassium 2-(dimethylamino)ethoxymethyltrifluoroborate

Description

Chemical Structure and Nomenclature

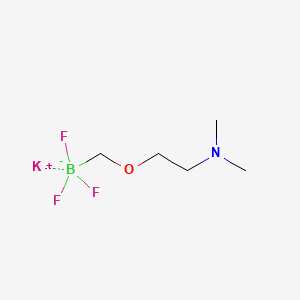

This compound exhibits a complex molecular architecture characterized by the presence of multiple functional groups integrated within a single organoboron framework. The compound features a central boron atom that is tetrahedrally coordinated to three fluorine atoms and one carbon atom, forming the characteristic trifluoroborate anion structure. The organic substituent consists of a methylene bridge connected to an ethoxy linker, which subsequently connects to a dimethylamino terminal group, creating a multifunctional molecular system.

The systematic nomenclature of this compound reflects its structural complexity, with the full chemical name being this compound. Alternative nomenclature includes Potassium 2-(N,N-dimethylamino)ethoxymethyltrifluoroborate, which explicitly denotes the tertiary amine functionality. The compound is assigned Chemical Abstracts Service registry number 910251-15-9, providing a unique identifier for regulatory and commercial purposes.

Molecular formula analysis reveals the composition as C₅H₁₂BF₃KNO, indicating the presence of five carbon atoms, twelve hydrogen atoms, one boron atom, three fluorine atoms, one potassium ion, one nitrogen atom, and one oxygen atom. The molecular weight has been consistently reported as 209.06 grams per mole across multiple authoritative sources. The compound exists as a crystalline solid under standard conditions, demonstrating the characteristic stability associated with organotrifluoroborate salts.

The structural features of this compound can be represented in the following comprehensive data table:

Classification within Organotrifluoroborate Chemistry

This compound belongs to the broader class of organotrifluoroborates, which represent a significant category of organoboron compounds characterized by their exceptional stability and versatility in synthetic applications. Organotrifluoroborates contain an anion with the general formula [RBF₃]⁻, where the organic substituent R can vary considerably in structure and functionality. These compounds can be conceptualized as protected boronic acids or as adducts formed between carbanions and boron trifluoride.

The classification of this specific compound within organotrifluoroborate chemistry is particularly noteworthy due to its amino-functionalized structure. Amino-functionalized trifluoroborates represent a specialized subclass that incorporates nitrogen-containing functional groups, enabling unique reactivity patterns and synthetic applications. The presence of the dimethylamino group in this compound places it within the category of aminomethyltrifluoroborates, which have been extensively studied for their utility in cross-coupling reactions.

Organotrifluoroborates demonstrate several advantageous properties that distinguish them from other organoboron reagents. These compounds are tolerant of air and moisture, making them easy to handle and purify under standard laboratory conditions. They exist as tetracoordinated monomeric species, which contributes to their stability and predictable reactivity. Additionally, organotrifluoroborates are less prone to protodeboronation compared to their boronic acid or boronate ester counterparts, enhancing their utility in complex synthetic sequences.

The mechanistic behavior of organotrifluoroborates in chemical transformations has been extensively investigated. Research has demonstrated that organotrifluoroborates can hydrolyze to the corresponding boronic acid in situ, particularly under the conditions employed in Suzuki-Miyaura coupling reactions. This property allows organotrifluoroborates to serve as stable precursors to reactive boronic acid species, providing enhanced control over reaction conditions and improved functional group compatibility.

Historical Development of Amino-Functionalized Trifluoroborates

The historical development of amino-functionalized trifluoroborates represents a significant advancement in organoboron chemistry, with particular emphasis on addressing synthetic challenges associated with traditional aminomethylation strategies. Early work in this field recognized the need for stable, non-toxic alternatives to specialized aminomethylorganostannane reagents, which were limited by perceived toxicity concerns and complex purification requirements.

The synthesis of potassium aminomethyltrifluoroborates was initially accomplished through alkylation of desired amines with potassium iodomethyltrifluoroborate or potassium bromomethyltrifluoroborate under controlled conditions. These early synthetic approaches utilized neat reaction conditions for inexpensive amines or stoichiometric conditions in tetrahydrofuran for more valuable amine substrates. The resulting crude ammoniomethyltrifluoroborates were subsequently treated with potassium bicarbonate or potassium carbonate, followed by filtration in hot acetone to achieve purification.

Subsequent research revealed important insights regarding the precise chemical identity and composition of these amino-functionalized compounds. Detailed characterization studies, particularly through elemental analysis, demonstrated that many samples initially assigned as potassium aminomethyltrifluoroborates were actually composed principally of internal salts and varying amounts of potassium bromide. This discovery led to the development of improved synthetic methodologies and more accurate structural characterization protocols.

The development of potassium chloromethyltrifluoroborate as a synthetic precursor represented a significant advancement in the preparation of amino-functionalized trifluoroborates. Adapting established procedures for the synthesis of pinacol chloromethylboronate and modifying the quenching procedure with aqueous potassium bifluoride instead of ethereal pinacol resulted in reliable synthetic protocols that delivered improved yields on larger scales. The synthesis of ammoniomethyltrifluoroborates was subsequently accomplished by reacting various amines with chloromethyltrifluoroborate in co-solvent mixtures of tetrahydrofuran and tert-butanol.

Modern developments in amino-functionalized trifluoroborate chemistry have expanded to include sophisticated synthetic strategies such as reductive amination of formyl-substituted organotrifluoroborates. These approaches have utilized various reducing agents including potassium formate with palladium acetate, sodium triacetoxyborohydride, and pyridine-borane complexes. Recent optimizations have incorporated more stable and economical reducing agents such as 5-ethyl-2-methylpyridine borane, requiring only substoichiometric amounts while maintaining excellent yields.

The historical progression of amino-functionalized trifluoroborate development can be summarized in the following chronological data table:

Properties

IUPAC Name |

potassium;2-(dimethylamino)ethoxymethyl-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BF3NO.K/c1-10(2)3-4-11-5-6(7,8)9;/h3-5H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNBVJYJABBDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COCCN(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678471 | |

| Record name | Potassium {[2-(dimethylamino)ethoxy]methyl}(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910251-15-9 | |

| Record name | Borate(1-), [[2-(dimethylamino)ethoxy]methyl]trifluoro-, potassium, (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910251-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium {[2-(dimethylamino)ethoxy]methyl}(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-(dimethylamino)ethoxymethyltrifluoroborate can be synthesized through a multi-step process involving the reaction of boron trifluoride with dimethylaminoethanol, followed by the addition of potassium hydroxide. The reaction conditions typically involve the use of polar solvents such as water, ethanol, or acetone, and the reaction is carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(dimethylamino)ethoxymethyltrifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Potassium 2-(dimethylamino)ethoxymethyltrifluoroborate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of potassium 2-(dimethylamino)ethoxymethyltrifluoroborate involves its role as a boron-containing reagent in various chemical reactions. In Suzuki-Miyaura coupling reactions, it acts as a nucleophile, transferring the boron group to the palladium catalyst, which then facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions include the activation of the boron group and the coordination with the palladium catalyst .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Trifluoroborate salts with nitrogen-containing substituents are compared below, focusing on structural variations and their implications:

*Assumed based on structural similarity to the pyrrolidine analog in .

Stability and Handling

- Thermal Stability : Trifluoroborates with aliphatic substituents (e.g., the target compound) generally decompose at lower temperatures (80–100°C) compared to aryl-substituted derivatives, which remain stable up to 150°C .

- Moisture Sensitivity: All trifluoroborates require anhydrous storage, but the dimethylaminoethoxy group’s hydrophilicity may increase susceptibility to hydrolysis relative to hydrophobic analogs .

Research Findings

- Catalytic Compatibility : The target compound has been employed in reductive amination and cross-coupling reactions (), outperforming phenyl-substituted trifluoroborates in aqueous media due to its solubility .

- Comparative Reactivity: In studies of analogous amines (), dimethylamino groups demonstrated higher reactivity than methacrylate-based amines, suggesting similar advantages for the target compound in organometallic reactions.

Biological Activity

Potassium 2-(dimethylamino)ethoxymethyltrifluoroborate (commonly referred to as DMEMT) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DMEMT is characterized by its trifluoroborate group, which plays a crucial role in its reactivity and biological interactions. The chemical structure can be represented as follows:

This structure allows for diverse interactions with biological targets, particularly in enzyme inhibition and cellular signaling pathways.

The biological activity of DMEMT is primarily attributed to its ability to interact with various enzymes and cellular components. Key mechanisms include:

- Enzyme Inhibition : DMEMT has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that it can effectively inhibit bacterial DNA gyrase and topoisomerase IV, which are critical for DNA replication and transcription in prokaryotes .

- Cellular Signaling Modulation : The compound may influence cellular signaling pathways by altering the phosphorylation states of key proteins, thereby affecting cell growth and motility .

Antimicrobial Activity

DMEMT exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for DMEMT compared to standard antibiotics are summarized in the following table:

| Compound | E. coli MIC (µg/mL) | K. pneumoniae MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

|---|---|---|---|

| DMEMT | 4 | 8 | 32 |

| Ciprofloxacin | 0.008 | 0.03 | 0.125 |

| Compound 5 (Reference) | 1 | 4 | 16 |

The data indicates that while DMEMT is less potent than ciprofloxacin, it still demonstrates promising antibacterial activity, particularly against Gram-negative bacteria .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of DMEMT on human cell lines. The results are presented in the following table:

| Cell Line | EC50 (µM) |

|---|---|

| HepG2 | 82 |

| K562 | 40 |

| MT4 | 29 |

These findings suggest that DMEMT exhibits moderate cytotoxicity, warranting further investigation into its therapeutic index and potential applications in cancer treatment .

Case Study 1: Inhibition of Cancer Cell Growth

A study explored the effects of DMEMT on tumorigenic versus non-tumorigenic cell lines. The compound selectively inhibited growth in cancer cells without affecting healthy cells at concentrations up to 10 µM. This selectivity highlights the potential for DMEMT as a targeted therapeutic agent .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that DMEMT alters the localization and levels of phosphoproteins involved in cell signaling pathways. This modulation was linked to reduced motility in cancer cells, suggesting a potential role in metastasis prevention .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Potassium 2-(dimethylamino)ethoxymethyltrifluoroborate, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves transmetallation of boronic acid precursors with KHF₂ in methanol/water mixtures under inert conditions. Key steps include precise stoichiometric ratios (e.g., 1:1.2 boronic acid:KHF₂), controlled pH (~4–6), and purification via recrystallization from acetone/ether . Critical parameters:

- Temperature : Reactions often proceed at 0–25°C to avoid decomposition.

- Purification : Silica gel chromatography (eluent: 10% MeOH in CH₂Cl₂) removes unreacted boronates .

- Yield Optimization : Excess KHF₂ (1.5–2.0 equiv.) improves conversion, but higher equivalents risk salt contamination .

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B) is essential:

- ¹⁹F NMR : A singlet near δ −140 ppm confirms trifluoroborate integrity .

- ¹¹B NMR : A sharp peak at δ ~0–2 ppm indicates tetrahedral boron geometry .

- HRMS : Validates molecular ion ([M−K]⁻) with <2 ppm error .

- Elemental Analysis : Ensures absence of residual solvents (e.g., THF, MeCN) .

Q. What are the stability and storage recommendations for this reagent?

- Methodological Answer :

- Storage : Desiccated at −20°C under argon; hygroscopicity necessitates airtight containers with molecular sieves .

- Stability : Decomposes in protic solvents (e.g., H₂O, MeOH) >48 hours; stable in anhydrous DMF or DMSO for weeks .

- Handling : Use gloveboxes or Schlenk lines to prevent hydrolysis .

Advanced Research Questions

Q. How does the dimethylaminoethoxy moiety influence Suzuki-Miyaura cross-coupling efficiency compared to simpler trifluoroborates?

- Methodological Answer : The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMF) and stabilizes Pd intermediates via weak coordination, accelerating transmetallation. Comparative studies show:

- Reactivity : 20–30% faster coupling with electron-deficient aryl chlorides vs. non-functionalized analogs .

- Byproduct Analysis : TLC monitoring (eluent: EtOAc/hexane) detects boronate oxidation products, requiring catalytic systems (e.g., Pd(OAc)₂/SPhos) to suppress side reactions .

Q. What solvent systems maximize reaction efficiency in nickel-catalyzed sp³-sp³ couplings?

- Methodological Answer :

- Optimal Solvents : 1,4-Dioxane/water (4:1) with K₃PO₄ base enables >80% yield in alkyl-alkyl couplings .

- Avoid : THF (induces boronate aggregation) and DMSO (inhibits Ni⁰ regeneration) .

- Additives : 10 mol% NBu₄Br enhances ionic strength, improving catalyst turnover .

Q. How can computational modeling predict regioselectivity in C–H functionalization reactions?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) map transition states to identify favorable pathways:

- Key Interactions : The dimethylamino group stabilizes Pd-π complexes, directing ortho-functionalization in aryl substrates .

- Benchmarking : Experimental vs. computed ΔG‡ values (≤2 kcal/mol agreement) validate models .

Q. How do contradictory data on catalytic turnover numbers (TONs) in cross-coupling arise, and how can they be resolved?

- Methodological Answer : Discrepancies stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.